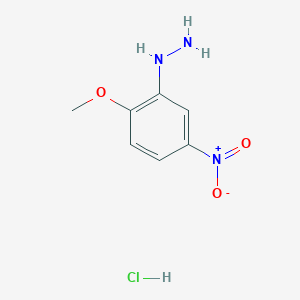

(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves the methods and processes used to create the compound. It may include the reactants used, the conditions under which the reaction was carried out, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Applications De Recherche Scientifique

Stereodivergent Syntheses and Applications in Peptide Mimics

Research has shown the efficient synthesis of derivatives starting from compounds related to "(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol," leading to the creation of enantiomeric β-amino acids and dipeptides. These compounds represent the first reported β-amino acid oligomers containing two directly linked cyclobutane residues, showcasing their potential in designing peptide mimics and novel organic materials (Izquierdo et al., 2002).

Mechanistic Insights into Chemical Reactions

The study of derivatives similar to "(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol" has provided valuable insights into the stereochemistry and mechanisms of chemical reactions such as the reverse ene reaction of cyclobutanes. These findings contribute to a deeper understanding of stereoelectronic control in systems with marginal energetic benefits of concerted processes, which is crucial for designing stereoselective synthetic strategies (Getty & Berson, 1991).

Development of New Synthetic Methods

Innovative synthetic methodologies utilizing cyclobutane-containing compounds have been developed for the preparation of o-methoxyphenol-containing polycyclic systems. These methodologies enable the synthesis of a wide range of o-methoxy-substituted aromatic alcohols, highlighting the versatility of cyclobutane derivatives in organic synthesis and the development of new materials (Barluenga et al., 1999).

Exploration of Nonbenzenoid Aromatic Compounds

The study of cyclobutane derivatives has also led to the exploration of nonbenzenoid aromatic compounds, providing insights into the formation and properties of unique molecules such as benzo[3,4]cyclobuta[1,2]cyclohepten-6-one derivatives. These compounds have been investigated for their spectral data, contributing to the understanding of their structural characteristics and potential applications (Sato et al., 1977).

Contributions to Asymmetric Syntheses

Research into cyclobutane derivatives has made significant contributions to asymmetric syntheses, enabling enantioselective syntheses of complex molecules. These studies demonstrate the utility of cyclobutane-containing compounds in the field of asymmetric synthesis, providing efficient routes to biologically active molecules and potential candidates for biomedical applications (Engler et al., 1999).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(1R,2R)-2-(2-methoxyphenoxy)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-10-4-2-3-5-11(10)14-9-7-6-8(9)12/h2-5,8-9,12H,6-7H2,1H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIIKLPIKDTJRO-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1O[C@@H]2CC[C@H]2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2674002.png)

![2-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2674004.png)

![7-Fluoro-2-methyl-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674010.png)

![N-([2,3'-bipyridin]-5-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2674011.png)

![(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B2674014.png)

![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2674015.png)

![2-[4-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B2674016.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)butanamide](/img/structure/B2674020.png)

![3-(3,4-Dimethoxyphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2674021.png)